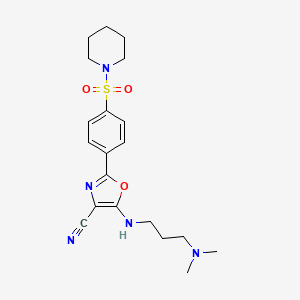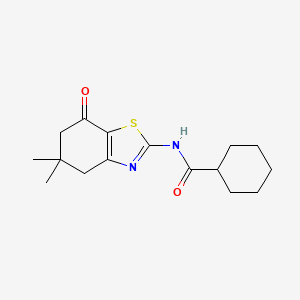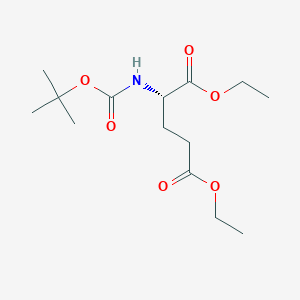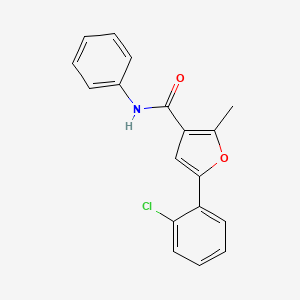
5-((3-(Dimethylamino)propyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((3-(Dimethylamino)propyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H27N5O3S and its molecular weight is 417.53. The purity is usually 95%.
BenchChem offers high-quality 5-((3-(Dimethylamino)propyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-(Dimethylamino)propyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyridine and Oxazole Derivatives : Research demonstrates the utility of related chemical compounds in synthesizing various pyridine and oxazole derivatives. For instance, the synthesis of 6-substituted 2-(N-acetylamino)pyridines from oxime derivatives of 5-oxoalkanenitriles, which is relevant for the development of new compounds with potential applications in various fields of chemistry and pharmacology (Vijn et al., 1993).
Formation of Amino-Nitriles and Their Derivatives : Amino-nitriles and their derivatives, which are structurally similar to the compound , have been synthesized and studied for their potential applications in creating new chemical entities. This includes the production of 4-amino-5-aminomethyl-1,2,3-triazoles, indicating a broad scope for chemical innovation (Albert, 1973).
Biological and Pharmaceutical Research
Antimicrobial Activity : Compounds containing structures similar to the subject compound have been investigated for their antimicrobial properties. Studies have shown that certain pyrimidine carbonitrile derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Bhat & Begum, 2021).
Anti Neoplastic Activity : Research into related compounds, such as triazole derivatives, has revealed promising anti-cancer properties. For instance, a study evaluating the anti-cancer activity of a triazole derivative against Dalton’s Lymphoma Ascitic in mice demonstrated considerable effectiveness, suggesting potential applications in cancer treatment (Arul & Smith, 2016).
Tuberculostatic Activity : Some derivatives, including those structurally similar to the compound , have been explored for their potential in treating tuberculosis. These studies provide insights into the development of new therapeutic agents for combating tuberculosis (Foks et al., 2004).
Chemical Reactivity and Analysis
Spectral and Quantum Chemical Studies : The related compounds have been subjected to extensive spectral analysis, including FT-IR, NMR, and UV–visible spectroscopy. This research aids in understanding the molecular geometry, electronic properties, and reactivity of such compounds, which is essential for their application in various scientific fields (Fatma et al., 2015).
Anodic Oxidation Studies : The anodic oxidation behavior of compounds with a similar structure has been investigated, providing valuable information on their electrochemical properties and potential applications in various fields, including pharmaceuticals and materials science (Hagen et al., 1987).
properties
IUPAC Name |
5-[3-(dimethylamino)propylamino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-24(2)12-6-11-22-20-18(15-21)23-19(28-20)16-7-9-17(10-8-16)29(26,27)25-13-4-3-5-14-25/h7-10,22H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEHUDAXMBWYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-(Dimethylamino)propyl)amino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2846535.png)

![3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2846537.png)

![5-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2846539.png)

![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2846543.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2846545.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide](/img/structure/B2846548.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B2846549.png)
![Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate](/img/structure/B2846551.png)
![4-(4-Methoxyphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2846552.png)

